1-(5-Fluoropyridin-2-YL)ethanamine chemical properties
1-(5-Fluoropyridin-2-YL)ethanamine chemical properties
An In-depth Technical Guide to 1-(5-Fluoropyridin-2-YL)ethanamine: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 1-(5-fluoropyridin-2-yl)ethanamine, a pivotal chiral building block in modern medicinal chemistry. The introduction of a fluorine atom onto the pyridine ring significantly modulates the electronic properties and metabolic stability of derivative compounds, making this amine a highly sought-after intermediate. Its utility is most notably demonstrated in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details the compound's physicochemical properties, explores advanced stereoselective synthesis methodologies, and elucidates its application in the development of potent pharmaceuticals, such as the JAK2 inhibitor AZD1480. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design. The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. When integrated into a pyridine ring, these effects are amplified, often leading to enhanced potency and improved pharmacokinetic profiles.
1-(5-Fluoropyridin-2-yl)ethanamine, particularly its single enantiomer forms, has emerged as a critical intermediate. The primary amine offers a versatile handle for synthetic elaboration, while the chiral center is often essential for specific, high-affinity interactions with biological targets. Its significance is underscored by its role as a key fragment in the synthesis of AZD1480, a potent inhibitor of Janus-associated kinases (JAK), which are implicated in myeloproliferative neoplasms and other solid tumors[1]. This guide provides the core technical knowledge required to effectively utilize this high-value chemical entity.
Physicochemical and Spectroscopic Properties
The fundamental properties of 1-(5-fluoropyridin-2-yl)ethanamine and its common salt forms are crucial for its application in synthesis, dictating solubility, reactivity, and storage conditions.
Core Data Summary
A compilation of key physical and chemical data is presented below. Note that this molecule is chiral and is commonly available as a racemate or as the individual (R) or (S) enantiomers.
| Property | Value | Data Source(s) |
| Molecular Formula | C₇H₉FN₂ | ChemScene[2] |
| Molecular Weight | 140.16 g/mol | ChemScene[2] |
| CAS Number (Racemate) | 915720-57-9 | ChemScene[2] |
| CAS Number ((S)-enantiomer) | 905587-15-7 | BLDpharm |
| CAS Number ((S)-enantiomer HCl) | 1073149-00-4 | Appretech Scientific |
| CAS Number ((R)-enantiomer HCl) | 1909287-34-8 | Advanced ChemBlocks[3] |
| Appearance | Yellow to white solid | Coolpharm |
| Topological Polar Surface Area | 38.91 Ų | ChemScene[2] |
| Computed logP | 1.24 | ChemScene[2] |
| Storage Conditions | 4°C, protect from light, inert atmosphere | ChemScene[2], BLDpharm |
Spectroscopic Profile
While specific spectra should be acquired for each batch, the expected spectroscopic signatures are as follows:
-
¹H NMR: The proton NMR spectrum will feature characteristic signals for the aromatic protons on the fluoropyridine ring, showing splitting patterns influenced by both H-H and H-F coupling. A quartet for the methine proton (CH) and a doublet for the methyl group (CH₃) protons will be present in the aliphatic region. The amine (NH₂) protons may appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show distinct signals for the five carbons of the pyridine ring, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). Two signals in the aliphatic region will correspond to the methine and methyl carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 141.08.
Synthesis Methodologies: A Focus on Stereoselectivity
The synthesis of enantiomerically pure 1-(5-fluoropyridin-2-yl)ethanamine is critical for its use in pharmaceutical development. While classical chemical methods like reductive amination of the precursor ketone followed by chiral resolution are viable, modern biocatalytic approaches offer superior efficiency and stereoselectivity.
Biocatalytic Asymmetric Transamination
The most elegant and efficient route to the optically pure amine is through the asymmetric amination of 1-(5-fluoropyridin-2-yl)ethan-1-one using an amine transaminase (ATA) enzyme. ATAs catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, creating a chiral amine with high enantiomeric excess (ee)[4][5]. A key advantage of this method is the direct formation of the desired enantiomer, circumventing the need for resolution steps.
The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate for the JAK2 inhibitor AZD1480, has been successfully demonstrated using an (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA)[6].
This protocol is a representative workflow based on established principles of biocatalytic transamination[5][6][7][8].
Step 1: Reaction Setup
-
To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 8.0). The slightly alkaline pH is often optimal for ATA activity and helps maintain the enzyme's structural integrity.
-
Dissolve the substrate, 1-(5-fluoropyridin-2-yl)ethan-1-one, to a final concentration of 50-100 mM. A co-solvent such as DMSO (10-20% v/v) may be required to ensure full substrate solubility[6].
-
Add the amine donor, isopropylamine, in a molar excess (e.g., 5-10 equivalents). The large excess drives the reaction equilibrium towards product formation by Le Châtelier's principle. The co-product, acetone, is volatile and can be removed to further shift the equilibrium.
-
Add pyridoxal 5'-phosphate (PLP), the essential cofactor for transaminases, to a final concentration of 1 mM. PLP is the catalytic engine of the enzyme, facilitating the amino group transfer.
-
Initiate the reaction by adding the amine transaminase enzyme (e.g., Vf-ATA, either as a lyophilisate or an immobilized preparation).
Step 2: Reaction Execution
-
Maintain the reaction mixture at an optimal temperature, typically between 30-45°C, with gentle agitation. Temperature control is critical; excessively high temperatures can lead to enzyme denaturation, while lower temperatures reduce the reaction rate[6].
-
Monitor the reaction progress by HPLC or GC, quantifying the consumption of the ketone substrate and the formation of the amine product. Chiral HPLC is used to determine the enantiomeric excess (% ee) of the product.
Step 3: Work-up and Purification
-
Once the reaction has reached completion (typically >95% conversion), terminate it by removing the enzyme (if immobilized) or by adjusting the pH.
-
Adjust the pH of the aqueous solution to >10 with NaOH to ensure the product is in its free base form.
-
Extract the product into an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be further purified by silica gel chromatography or crystallization of a salt (e.g., the hydrochloride salt) to yield the final, high-purity chiral amine.
Caption: Biocatalytic synthesis of (S)-1-(5-fluoropyridin-2-yl)ethanamine.
Applications in Drug Discovery: The Case of AZD1480
The primary application of enantiomerically pure 1-(5-fluoropyridin-2-yl)ethanamine is as a sophisticated building block for active pharmaceutical ingredients (APIs). Its structure is integral to AZD1480, a potent, ATP-competitive inhibitor of JAK1 and JAK2 kinases[1][9].
AZD1480's chemical name is 5-Chloro-N²-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N⁴-(5-methyl-1H-pyrazol-3-yl)-2,4-pyrimidinediamine. The (S)-configured ethylamine moiety, derived from (S)-1-(5-fluoropyrimidin-2-yl)ethanamine, is crucial for its high-affinity binding to the kinase domain. The JAK/STAT signaling pathway is a critical regulator of cell proliferation and immune response, and its aberrant activation is a hallmark of various cancers[1]. By inhibiting JAK2, AZD1480 effectively blocks STAT3 signaling, leading to suppressed tumor growth, reduced angiogenesis, and induction of apoptosis in cancer cells[1][9]. Although clinical development of AZD1480 was halted due to toxicity, its discovery validated JAK kinase as a therapeutic target and highlights the importance of its constituent chemical fragments[10].
Safety and Handling
While a specific, comprehensive toxicology report for 1-(5-fluoropyridin-2-yl)ethanamine is not publicly available, the hazards can be inferred from related fluorinated pyridines and aromatic amines. The compound should be handled with care in a laboratory setting.
-
General Hazards: May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated[9].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and full-length trousers. Avoid prolonged skin contact[9].
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation[2].
-
Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable container for chemical waste. Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(5-Fluoropyridin-2-yl)ethanamine stands out as a valuable and versatile chiral intermediate for the pharmaceutical industry. Its fluorinated pyridine core provides desirable physicochemical and metabolic properties, while the chiral amine function serves as a key anchor for building molecular complexity and achieving target specificity. The development of efficient, stereoselective biocatalytic syntheses has made the enantiomerically pure forms of this compound more accessible, paving the way for its inclusion in next-generation drug candidates. This guide provides the foundational knowledge for scientists to confidently incorporate this building block into their research and development programs.
References
-
Gotor-Fernández, V., & Gotor, V. (2017). Amine transaminases in chiral amines synthesis: recent advances and challenges. PubMed. [Link]
-
Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. [Link]
-
Patil, M. D., et al. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate. [Link]
-
Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry. [Link]
-
Kelly, P. P., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology. [Link]
-
Contente, M. L., et al. (2020). Synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine (3) catalyzed by... ResearchGate. [Link]
-
Scuto, A., et al. (2011). The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. Cancer Cell. [Link]
-
PrepChem.com. Synthesis of A. 5-Acetyl-2-fluoropyridine (A). PrepChem.com. [Link]
-
Jonker, D. J., et al. (2015). AZD1480: A phase I study of a novel JAK2 inhibitor in solid tumors. ResearchGate. [Link]
Sources
- 1. The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. achemblock.com [achemblock.com]
- 4. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
